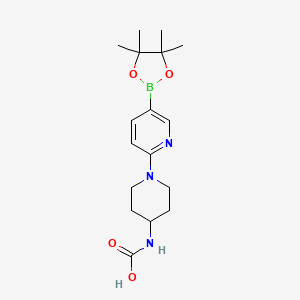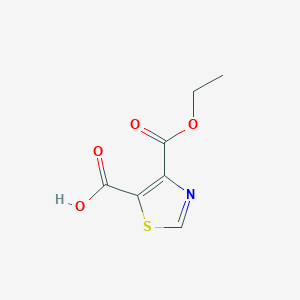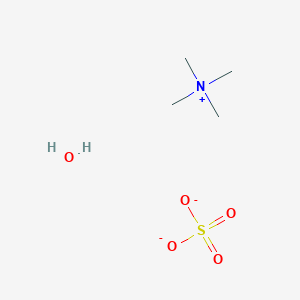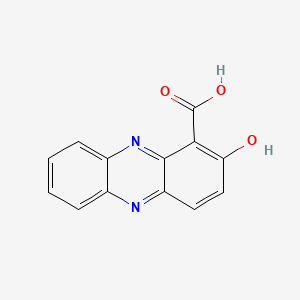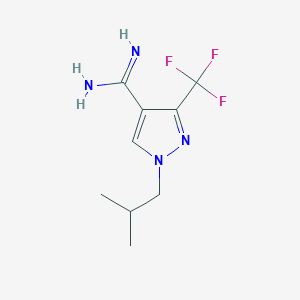
1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-4-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isobutyl-3-(trifluoromethyl)-1H-pyrazole-4-carboximidamide is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of the trifluoromethyl group and the carboximidamide moiety in this compound makes it unique and potentially useful in various scientific applications.
Preparation Methods
The synthesis of 1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-4-carboximidamide can be achieved through several synthetic routes. One common method involves the reaction of 1-isobutyl-3-(trifluoromethyl)-1H-pyrazole with cyanamide under specific reaction conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the formation of the carboximidamide group.
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
1-Isobutyl-3-(trifluoromethyl)-1H-pyrazole-4-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide, leading to the formation of substituted pyrazole derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-Isobutyl-3-(trifluoromethyl)-1H-pyrazole-4-carboximidamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of certain diseases or conditions.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-4-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets.
Comparison with Similar Compounds
1-Isobutyl-3-(trifluoromethyl)-1H-pyrazole-4-carboximidamide can be compared with other similar compounds, such as:
1-Isobutyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid: This compound has a carboxylic acid group instead of a carboximidamide group, which may result in different chemical and biological properties.
1-Isobutyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide:
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C9H13F3N4 |
|---|---|
Molecular Weight |
234.22 g/mol |
IUPAC Name |
1-(2-methylpropyl)-3-(trifluoromethyl)pyrazole-4-carboximidamide |
InChI |
InChI=1S/C9H13F3N4/c1-5(2)3-16-4-6(8(13)14)7(15-16)9(10,11)12/h4-5H,3H2,1-2H3,(H3,13,14) |
InChI Key |
POGDSTZHNRNYQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=C(C(=N1)C(F)(F)F)C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




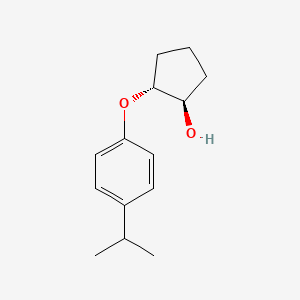
![1-{[3-(Trifluoromethyl)phenyl]carbamoyl}ethyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B13356247.png)



![6-(3-Fluorophenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13356253.png)

